molecular formula C17H20N6O4S B612248 Bromosporine

Bromosporine

Cat. No.: B612248
M. Wt: 404.4 g/mol
InChI Key: UYBRROMMFMPJAN-UHFFFAOYSA-N
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Description

Bromosporine (CAS: 1619994-69-2) is a pan-bromodomain inhibitor designed to target the conserved lysine acetylation (KAc) recognition site of bromodomain-containing proteins. Structurally, it is a triazolopyridazine derivative with broad-spectrum activity against multiple bromodomains, including BET (BRD2, BRD3, BRD4, BRDT) and non-BET subfamilies (e.g., BRD7, BRD9, CECR2) . Its promiscuity arises from its ability to bind the KAc pocket shared across bromodomains, enabling polypharmacological effects in cancer and inflammation models .

Key pharmacological properties include:

  • Affinity: KD values of 40–100 nM for BET bromodomains (BRD2/3/4 BD1/BD2), with weaker binding to BRDT-2 (KD = 172 nM) .
  • Functional Activity: Induces apoptosis, cell cycle arrest (G2/M phase), and synergizes with PI3K/mTOR inhibitors (e.g., gedatolisib) in breast cancer models .
  • In Vivo Efficacy: Demonstrated anti-tumor activity at 40 mg/kg (intraperitoneal) in xenograft models .

Preparation Methods

Retrosynthetic Analysis of Bromosporine

The triazolopyridazine scaffold of this compound is central to its biological activity . Retrosynthetic disconnection reveals three key fragments (Figure 1):

  • Triazolopyridazine core : Derived from pyridazine precursors via cyclocondensation.

  • 3-(Methylsulfonamido)-4-methylphenyl substituent : Introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

  • Ethyl carbamate side chain : Installed through carbamate formation with ethyl chloroformate.

The synthesis prioritizes regioselective cyclization to avoid isomer formation and employs protective groups to manage reactive sites .

Stepwise Synthesis of this compound

Synthesis of the Triazolopyridazine Core

The triazolopyridazine ring is constructed from 3,6-dichloropyridazine (A ) through a cyclocondensation reaction with methylhydrazine. Heating A with excess methylhydrazine in ethanol at 80°C yields 3-methyl- triazolo[4,3-b]pyridazine (B ) with 85% yield . Chlorine at position 6 provides a handle for subsequent functionalization (Table 1).

Table 1: Reaction Conditions for Triazolopyridazine Core Formation

Starting MaterialReagentConditionsProductYield (%)
3,6-DichloropyridazineMethylhydrazineEtOH, 80°C, 12hCompound B 85
StepReactionReagents/ConditionsProductYield (%)
1Suzuki couplingB , C , Pd(PPh₃)₄, K₂CO₃, 100°CD 72
2Nitro reductionH₂, Pd-C, MeOH, RTE 95
3MethylationCH₃I, K₂CO₃, DMF, 50°CF 88

Carbamate Formation

The ethyl carbamate is introduced via reaction of F with ethyl chloroformate. Treating F with ethyl chloroformate and DIEPA in anhydrous DCM at 0°C yields this compound (G ) with 90% purity, requiring silica gel chromatography for refinement (Table 3).

Table 3: Carbamate Installation

Starting MaterialReagentConditionsProductPurity (%)
F Ethyl chloroformateDIEPA, DCM, 0°C to RTThis compound (G )90

Optimization Challenges and Solutions

Regioselectivity in Cyclization

Unwanted regioisomers during triazolopyridazine formation are mitigated by using methylhydrazine in excess (3 eq.) and controlling temperature . Lower temperatures (<70°C) favor the desired 3-methyl isomer.

Sulfonamide Stability

The methylsulfonamido group in C is sensitive to acidic conditions. Protective group strategies, such as tert-butylsulfinyl intermediates , prevent decomposition during coupling.

Purification Challenges

This compound’s low solubility in aqueous media complicates isolation. Reverse-phase HPLC with a C18 column (ACN/H₂O gradient) achieves >98% purity .

Analytical Characterization

Spectroscopic Validation

  • HRMS (ESI+) : m/z 405.1281 [M+H]⁺ (calc. 405.1279 for C₁₇H₂₁N₆O₄S) .

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 7.85 (d, J = 8.4 Hz, 1H, aryl-H), 7.45 (d, J = 8.4 Hz, 1H, aryl-H), 4.20 (q, J = 7.1 Hz, 2H, OCH₂), 3.10 (s, 3H, SO₂CH₃), 2.55 (s, 3H, CH₃), 1.30 (t, J = 7.1 Hz, 3H, CH₂CH₃) .

  • HPLC : Rt = 12.4 min (98.5% purity, C18 column, 40–100% ACN over 20 min) .

Purity and Yield Assessment

Batch yields range from 65–72% after purification, with residual solvents (DMF, dioxane) <0.1% by GC-MS .

Chemical Reactions Analysis

Types of Reactions

Bromosporine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield brominated quinones, while reduction can produce brominated alcohols or amines. Substitution reactions can result in the formation of various this compound derivatives with different functional groups .

Scientific Research Applications

Inhibition of Bromodomains

Bromosporine has been identified as a highly effective inhibitor of various bromodomains, particularly those in the bromodomain and extraterminal domain (BET) family. The compound exhibits low nanomolar to low micromolar binding affinities, making it suitable for probing bromodomain functions in cellular contexts.

Key Inhibition Data:

Bromodomain TargetIC50 (μM)
BRD20.41
BRD40.29
BRD90.122
CECR20.017

These values indicate that this compound is particularly effective against CECR2, suggesting its potential utility in studies focusing on this specific bromodomain .

Reactivation of Latent HIV-1

One of the most significant applications of this compound is its ability to reactivate latent HIV-1 in various latency models. This property is critical for developing strategies aimed at eradicating HIV from infected individuals.

Case Study: HIV-1 Reactivation

In a study examining the effects of this compound on HIV latency models, it was found that treatment with this compound led to an increase in CDK9 T-loop phosphorylation, which is essential for the transcriptional activation of latent HIV-1. The compound was shown to induce full-length transcripts in resting CD4+ T cells from individuals undergoing suppressive antiretroviral therapy without causing significant cytotoxicity .

Role in Cancer Research

This compound's ability to target multiple bromodomains makes it a valuable tool in cancer research, particularly concerning leukemia and other malignancies where BET proteins play a crucial role.

Case Study: Leukemia Research

Research demonstrated that this compound could identify BET proteins as master regulators of transcriptional responses in leukemia cells. By using this compound as a chemical probe, scientists were able to elucidate the complex interactions between bromodomains and transcriptional regulation, paving the way for potential therapeutic interventions targeting these pathways .

Epigenetic Studies

This compound serves as a chemical probe in epigenetic research, allowing scientists to explore the roles of bromodomains in various biological processes and disease states.

Applications in Epigenetics:

  • Cellular Process Evaluation: this compound has been utilized to study the crosstalk between histone acetylation and metabolic pathways, such as glycolysis, revealing vulnerabilities in cancer cell lines under specific conditions .
  • Chemical Probe Development: The compound has facilitated the development of new probes for investigating the physiological roles of bromodomain proteins .

Mechanism of Action

Bromosporine exerts its effects by binding to the acetyl-lysine binding site of bromodomains, thereby inhibiting their interaction with acetylated histones and transcription factors. This inhibition disrupts the regulation of gene expression and chromatin structure, leading to changes in cellular processes. This compound targets multiple bromodomain-containing proteins, including BRD2, BRD3, BRD4, and BRDT, which are involved in various biological pathways .

Comparison with Similar Compounds

Bromosporine’s polypharmacology contrasts with selective BET inhibitors (e.g., JQ1, RVX-208) and non-BET-targeted compounds (e.g., BI-7273, TP-472). Below is a detailed analysis:

Affinity and Selectivity

Compound Target Bromodomains IC50/Kd (nM) Selectivity Profile
This compound BRD2, BRD3, BRD4, BRDT, BRD7, BRD9, CECR2 BRD2: 410; BRD4: 290; BRD9: 122; CECR2: 17 Pan-bromodomain, low selectivity for BET vs. non-BET
(+)-JQ1 BET BD1/BD2 BRD4 BD1: 77; BRD4 BD2: 33 BET-specific, no activity on non-BET bromodomains
RVX-208 BRD2 BD2 BRD2 BD2: 260; BRD4 BD2: >10,000 Selective for BRD2 BD2
BI-7273 BRD9 BRD9: 9; BRD7: 390 43-fold selective for BRD9 over BRD7
TP-472 BRD9 BRD9: 18; BRD7: 220 12-fold selective for BRD9

Key Findings :

  • This compound exhibits >80-fold higher potency against tandem BRD4-T domains compared to individual BD1/BD2 domains, suggesting cooperative binding .
  • Unlike selective inhibitors (e.g., BI-7273 for BRD9), this compound’s broad activity limits its utility in dissecting individual bromodomain functions .

Structural and Mechanistic Differences

  • This compound : Adopts distinct conformations in different bromodomains. For example, it undergoes significant structural shifts in BRD4-1 to enhance shape complementarity (Kd = 42 nM) compared to BRD7 (Kd = 390 nM) .
  • This compound avoids this issue via conformational flexibility .
  • JQ1: Rigid benzodiazepine scaffold optimizes BET binding but lacks adaptability for non-BET targets .

Functional and Therapeutic Outcomes

  • Synergy in Cancer: this compound combined with gedatolisib reduces tumor volume in vivo by 60% (vs. 30% for monotherapy) via PI3K pathway suppression .
  • Transcriptional Regulation : this compound’s promiscuity initially suggested broad transcriptional effects, but in leukemia, its activity mirrors selective BET inhibitors, indicating BETs dominate primary transcriptional responses .

Computational and Predictive Challenges

  • Binding Predictions : this compound’s broad activity complicates free-energy calculations. For example, absolute binding free energy (ABFE) methods show higher errors (MUE = 5.38 kcal/mol) compared to selective ligands like RVX-208 (MUE = 1.2 kcal/mol) .
  • Parameter Optimization : Forcefield adjustments (e.g., torsional parameters for benzensulfonamide) are required to model this compound’s conformational diversity .

Biological Activity

Bromosporine (BSP) is a synthetic compound recognized for its broad-spectrum inhibition of bromodomains (BRDs), which are protein domains that recognize acetylated lysine residues and play crucial roles in chromatin dynamics and gene regulation. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various BRDs, and implications for cancer therapy.

Overview of Bromodomains

Bromodomains are 110 amino acid motifs that are integral to the recognition of acetylated lysines on histones and non-histone proteins. They are involved in recruiting chromatin-modifying enzymes, influencing processes such as transcription, cell proliferation, differentiation, and various disease states, including cancer and inflammatory diseases . The ability of bromodomains to modulate gene expression makes them significant targets for therapeutic intervention.

This compound functions as a promiscuous inhibitor of BRDs, exhibiting nanomolar affinity for several members of the BRD family. It disrupts the interaction between BRDs and acetylated chromatin, leading to alterations in gene expression profiles. Notably, it has been shown to accelerate fluorescence recovery after photobleaching (FRAP) for BRD4 and CREBBP at a concentration of 1 μM, indicating its effectiveness in cellular contexts .

Efficacy Against Specific BRDs

This compound has demonstrated varying degrees of inhibitory potency against different BRDs, as summarized in the following table:

Bromodomain IC50 (μM)
BRD20.41
BRD40.29
BRD90.122
CECR20.017
BAZ2A9.36
BRPF348.11
FALZ5.655
TIF-1α12.38

These values indicate that this compound is particularly potent against BRD9 and CECR2 while displaying less efficacy against other bromodomains like BRPF3 .

Case Studies and Research Findings

  • Leukemia Cell Lines : In a study evaluating the effects of this compound on leukemic cell lines, it was found to exhibit strong antiproliferative activity comparable to selective BET inhibitors like JQ1. Genome-wide transcriptional analysis revealed a distinct BET inhibitor signature following short-term exposure to this compound, underscoring its potential as a therapeutic agent in leukemia .
  • Transcriptional Modulation : The compound's ability to modulate transcription was investigated using Illumina microarrays, which indicated that while it effectively inhibited BET proteins, it had minimal impact on other non-BET BRDs. This specificity highlights the role of BET proteins as master regulators in the transcriptional response within leukemic contexts .
  • Structural Insights : High-resolution crystal structures have confirmed that this compound engages its target BRDs through a conserved binding mode within the acetyl-lysine binding cavity. This structural understanding aids in the design of more selective inhibitors targeting specific bromodomains .

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for assessing Bromosporine’s inhibitory activity in in vitro assays?

this compound’s activity is typically evaluated using fluorescence polarization (FP) assays and isothermal titration calorimetry (ITC) to measure binding affinities (KD) and inhibitory constants (Ki). For BET bromodomains (e.g., BRD4-BD1), FP assays using acetylated histone-mimetic peptides are standard. IC50 values should be calculated using dose-response curves with at least three technical replicates to ensure reproducibility. Reported IC50 values for BRD4-BD1 range from 35–90 nM . For BRDT-BD2, affinity decreases (Ki = 310 nM), necessitating adjusted assay sensitivity .

Q. How should researchers address discrepancies in reported binding affinities (e.g., BRD2 IC50 = 410 nM vs. KD = 40–100 nM)?

Discrepancies arise from methodological differences: IC50 values (functional inhibition) versus KD values (direct binding measurements via ITC). To reconcile data, validate results across multiple assays. For example, BRD2’s IC50 of 410 nM reflects cellular potency, while ITC-measured KD (40–100 nM) reflects intrinsic binding affinity. Cross-validate using orthogonal methods like surface plasmon resonance (SPR) or cellular proliferation assays in BRD2-dependent cancer models .

Q. What are the critical storage and handling conditions for this compound to ensure experimental consistency?

this compound should be stored at -20°C in anhydrous DMSO to prevent hydrolysis. Prior to use, centrifuge aliquots to avoid particulate interference in high-throughput screens. Stock solutions should be freshly prepared or validated for stability via LC-MS if stored beyond one week .

Advanced Research Questions

Q. How can researchers optimize this compound dosing in in vivo studies to balance target engagement and toxicity?

Pharmacokinetic (PK) studies in murine models recommend intraperitoneal administration at 5–10 mg/kg, with plasma half-life (~2 hours) requiring twice-daily dosing for sustained BRD4 inhibition . Monitor toxicity via liver enzyme panels (ALT/AST) and hematopoietic parameters, as pan-BET inhibitors like this compound may induce thrombocytopenia. Use PET imaging with radiolabeled this compound analogs to quantify tumor biodistribution .

Q. What experimental strategies mitigate off-target effects when studying this compound’s role in epigenetic regulation?

Combine this compound with isoform-specific BET inhibitors (e.g., JQ1 for BRD4) to isolate BD1/BD2-specific effects. For example, in HIV-1 latency reactivation studies, this compound’s synergy with PKC agonists (e.g., Prostratin) requires concurrent use of BRD4-specific siRNA to confirm on-target CDK9 phosphorylation . Proteome-wide affinity profiling (e.g., Chemoproteomics) can identify off-target kinase interactions .

Q. How should contradictory data on this compound’s efficacy in dual BD1/BD2 inhibition be analyzed?

Structural analyses reveal this compound’s conserved KAc-binding motif enables pan-BET activity, but BD2 selectivity varies. For BRDT-BD2, crystallography shows steric hindrance from Val435 reduces affinity (KD = 172 nM) . Compare this compound’s efficacy to BD2-selective probes (e.g., RVX-208) in chromatin remodeling assays (e.g., ChIP-seq for H3K27ac) to contextualize functional divergence .

Q. What methodologies are recommended for synthesizing this compound derivatives to enhance selectivity?

Modify the triazolopyridazine core to introduce substituents at the 3-methyl or 4-methylsulfonamide positions. For example, replacing ethyl carbamate with bulkier groups (e.g., tert-butyl) improves BRD9 selectivity. Validate via X-ray co-crystallography with BRD9-BD1 and computational docking (e.g., Schrödinger Glide) to predict binding poses .

Q. Data Reporting and Reproducibility

Q. What minimal data should be included in publications to ensure reproducibility of this compound studies?

  • Compound characterization : HPLC purity (>95%), HRMS, 1H/13C NMR spectra .
  • Assay conditions : Buffer composition (e.g., 50 mM HEPES, pH 7.5), peptide concentrations (e.g., 10 nM FITC-labeled H4K8ac), and temperature .
  • Dose-response data : EC50/IC50 values with 95% confidence intervals, Hill coefficients .
  • Negative controls : Vehicle (DMSO) and inactive analogs (e.g., this compound-methyl ester) .

Q. How should researchers handle conflicting bioactivity data across public databases (e.g., SGC vs. commercial vendors)?

Prioritize data from peer-reviewed studies using standardized assays (e.g., SGC’s FP protocols ). Cross-reference with datasets in supplementary materials of primary literature (e.g., Vidler et al., 2012 ). Avoid unverified commercial sources (e.g., BenchChem) per evidence reliability guidelines .

Q. Experimental Design Frameworks

Q. What FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to this compound research questions?

  • Novelty : Investigate understudied BET isoforms (e.g., BRD9 in AML) or non-canonical roles (e.g., mitochondrial gene regulation).
  • Feasibility : Use CRISPR-Cas9 KO models to validate target specificity in primary cells .
  • Ethics : Adhere to institutional guidelines for in vivo toxicity studies (e.g., IACUC protocols) .
  • Relevance : Align with NIH priorities (e.g., HIV-1 eradication, chemoresistance reversal) .

Properties

IUPAC Name

ethyl N-[6-[3-(methanesulfonamido)-4-methylphenyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4S/c1-5-27-17(24)18-15-9-14(21-23-11(3)19-20-16(15)23)12-7-6-10(2)13(8-12)22-28(4,25)26/h6-9,22H,5H2,1-4H3,(H,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBRROMMFMPJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=NN2C1=NN=C2C)C3=CC(=C(C=C3)C)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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